molecular formula C21H20N4O3 B2978810 4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide CAS No. 953159-04-1

4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide

Cat. No. B2978810
CAS RN: 953159-04-1
M. Wt: 376.416
InChI Key: FPBPUBUDKVGSJJ-UHFFFAOYSA-N
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Description

4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide, also known as OPB-31121, is a chemical compound that has been extensively studied in the field of scientific research. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body.

Scientific Research Applications

Synthesis and Process Improvement

The synthesis of benzamide derivatives, including those similar to 4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide, often focuses on their potential as bioactive compounds, particularly in antitumor applications. For instance, compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide have been synthesized through a series of reactions, demonstrating potential antitumor effects and excellent bioactivities. These synthesis processes involve key steps such as ring-closing reactions, reduction reactions, and acylation reactions, yielding the final products with significant yields and confirming their structures through various spectroscopic methods (H. Bin, 2015).

Structure-Activity Relationships and Neuroleptic Potential

Investigations into the structure-activity relationships of substituted benzamides, such as (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, have shown potential as atypical antipsychotic agents. These compounds, prepared from various precursors, have been evaluated for their binding affinities to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. Selected compounds demonstrating potent in vitro and in vivo activities indicative of atypical antipsychotic activity were further evaluated for side-effect potentials, revealing insights into the design of neuroleptic agents with superior pharmacological profiles (M. H. Norman, G. Rigdon, W. Hall, F. Navas, 1996).

Ionic Liquid Promoted Synthesis

The use of ionic liquids in the synthesis of benzamide derivatives and related compounds has been explored for its efficiency and environmental benefits. For example, benzo[b][1,4]oxazines, structurally related to the target compound, have been synthesized in good yields using ionic liquids like 1-butyl-3-methylimidazolium bromide [bmim]Br. This method offers advantages such as good yields, short reaction times, and the possibility of reusing the ionic liquid, highlighting an innovative approach to the synthesis of complex molecules (Ebrahim Soleimani, M. Khodaei, Afsaneh Taheri Kal Koshvandi, 2010).

properties

IUPAC Name

4-[4-(6-oxo-3-phenylpyridazin-1-yl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c22-21(28)16-8-10-17(11-9-16)23-19(26)7-4-14-25-20(27)13-12-18(24-25)15-5-2-1-3-6-15/h1-3,5-6,8-13H,4,7,14H2,(H2,22,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBPUBUDKVGSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamido)benzamide

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